Cas no 2680693-53-0 (6-({(tert-butoxy)carbonylamino}methyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid)

6-({(tert-Butoxy)carbonylamino}methyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid is a specialized organic compound featuring a tert-butoxycarbonyl (Boc)-protected amine group and a sulfonic acid functionality on a dimethylated cyclohexene backbone. The Boc group enhances stability and facilitates selective deprotection in synthetic applications, while the sulfonic acid moiety provides strong acidity and solubility in polar solvents. This compound is particularly useful in peptide synthesis and as an intermediate in pharmaceutical research, where controlled amine reactivity is required. Its structural rigidity and functional group versatility make it valuable for designing complex molecules with precise stereochemical and electronic properties. Suitable for use in controlled reaction environments, it offers synthetic flexibility and compatibility with a range of coupling reagents.
6-({(tert-butoxy)carbonylamino}methyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid structure
2680693-53-0 structure
Product Name:6-({(tert-butoxy)carbonylamino}methyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid
CAS No:2680693-53-0
MF:C14H25NO5S
MW:319.417003393173
CID:5631974
PubChem ID:165930239
Update Time:2025-11-02

6-({(tert-butoxy)carbonylamino}methyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid Chemical and Physical Properties

Names and Identifiers

    • 6-({[(tert-butoxy)carbonyl]amino}methyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid
    • EN300-28293776
    • 2680693-53-0
    • 6-({(tert-butoxy)carbonylamino}methyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid
    • Inchi: 1S/C14H25NO5S/c1-9-6-11(8-15-13(16)20-14(3,4)5)12(7-10(9)2)21(17,18)19/h11-12H,6-8H2,1-5H3,(H,15,16)(H,17,18,19)
    • InChI Key: BFVPUSLRPQXAMF-UHFFFAOYSA-N
    • SMILES: S(C1CC(C)=C(C)CC1CNC(=O)OC(C)(C)C)(=O)(=O)O

Computed Properties

  • Exact Mass: 319.14534407g/mol
  • Monoisotopic Mass: 319.14534407g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 525
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 101Ų

6-({(tert-butoxy)carbonylamino}methyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid Pricemore >>

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Additional information on 6-({(tert-butoxy)carbonylamino}methyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid

6-({(tert-butoxy)carbonylamino}methyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid (CAS No. 2680693-53-0): A Comprehensive Technical Overview

In the rapidly evolving field of organic chemistry and pharmaceutical intermediates, 6-({(tert-butoxy)carbonylamino}methyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid (CAS No. 2680693-53-0) has emerged as a compound of significant interest. This sulfonic acid derivative with a tert-butoxycarbonyl (Boc) protected amine group presents unique structural features that make it valuable for various synthetic applications. Researchers and industry professionals are increasingly focusing on this compound due to its potential in peptide synthesis, drug discovery, and bioconjugation chemistry.

The molecular structure of 6-({(tert-butoxy)carbonylamino}methyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid combines several functionally important groups: a cyclohexene ring with methyl substitutions at positions 3 and 4, a sulfonic acid moiety at position 1, and a Boc-protected aminomethyl group at position 6. This combination creates a molecule with interesting physicochemical properties, including good water solubility due to the sulfonic acid group and protected reactivity at the amine site. The Boc protection is particularly valuable in multi-step syntheses where selective deprotection might be required.

Recent trends in medicinal chemistry and biopharmaceutical development have driven increased interest in compounds like 6-({(tert-butoxy)carbonylamino}methyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid. The growing demand for targeted drug delivery systems and bioconjugates has made sulfonic acid derivatives particularly relevant. Many researchers are investigating how the unique properties of this compound can be utilized in developing prodrug strategies or biocompatible linkers for therapeutic agents.

The synthesis of 6-({(tert-butoxy)carbonylamino}methyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid typically involves multi-step organic transformations starting from appropriate cyclohexene precursors. Key steps often include electrophilic addition to introduce the sulfonic acid group, followed by amination and subsequent Boc protection of the newly introduced amine functionality. The exact synthetic route may vary depending on the desired purity level and scale of production, with current methodologies focusing on improving atom economy and reducing environmental impact.

In analytical characterization, 6-({(tert-butoxy)carbonylamino}methyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid is typically identified using a combination of techniques including nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C), mass spectrometry, and infrared spectroscopy. The compound's purity is commonly assessed by high-performance liquid chromatography (HPLC), with particular attention to the absence of starting materials and potential side products. These analytical methods are crucial for ensuring the compound meets the stringent requirements of pharmaceutical applications.

The stability profile of 6-({(tert-butoxy)carbonylamino}methyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid makes it suitable for various storage conditions. The Boc protecting group provides excellent stability to the amine functionality under neutral or basic conditions, while the sulfonic acid group ensures good solubility in aqueous systems. However, like many organic compounds, it should be protected from prolonged exposure to strong acids, bases, or oxidizing agents. Proper storage typically involves keeping the material in a cool, dry environment, protected from light and moisture.

Current research applications of 6-({(tert-butoxy)carbonylamino}methyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid are expanding into several cutting-edge areas. In bioconjugate chemistry, it serves as a valuable building block for creating water-soluble drug conjugates. The compound's ability to participate in click chemistry reactions after appropriate deprotection makes it particularly useful for creating targeted therapeutic agents. Additionally, its structural features are being explored for potential applications in materials science, particularly in the development of functional polymers with specific solubility characteristics.

The market for specialized chemical intermediates like 6-({(tert-butoxy)carbonylamino}methyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid has seen steady growth in recent years. This trend aligns with the increasing demand for custom synthesis and building blocks in pharmaceutical research and development. Many contract research organizations and fine chemical suppliers now include this compound in their catalogs, offering various purity grades from research quantities to bulk scales. The pricing typically reflects the compound's synthetic complexity and the purity requirements of different applications.

From a regulatory perspective, 6-({(tert-butoxy)carbonylamino}methyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid is generally considered a research chemical with no significant restrictions in most jurisdictions. However, as with all chemical substances, proper material safety data sheets (MSDS) should be consulted before handling. The compound is typically classified as non-hazardous for transportation purposes, though standard laboratory safety practices should always be followed when working with any chemical substance.

Future developments surrounding 6-({(tert-butoxy)carbonylamino}methyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid are likely to focus on expanding its utility in biomedical applications. Researchers are particularly interested in exploring its potential as a versatile linker in antibody-drug conjugates (ADCs) and other targeted therapies. The compound's balanced hydrophilicity and ability to undergo selective transformations make it an attractive candidate for these advanced applications. Additionally, process chemists continue to work on optimizing its synthesis to make it more accessible for large-scale applications.

For researchers considering working with 6-({(tert-butoxy)carbonylamino}methyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid, several practical considerations should be noted. The compound's solubility profile makes it particularly suitable for reactions in mixed aqueous-organic solvent systems. Its protecting group strategy allows for selective manipulation of different functional groups in multi-step syntheses. When planning synthetic routes incorporating this building block, attention should be paid to the stability of the Boc group under the planned reaction conditions.

In conclusion, 6-({(tert-butoxy)carbonylamino}methyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid (CAS No. 2680693-53-0) represents a versatile and valuable compound in modern synthetic chemistry. Its unique combination of protected amine functionality and sulfonic acid group offers numerous possibilities for creative molecular design. As research in targeted therapeutics and bioconjugation techniques continues to advance, the importance of well-characterized building blocks like this compound will only increase, making it a significant focus area for both academic and industrial researchers.

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